molecular formula C7H12Cl2N4O B7971011 (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate

(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate

Cat. No.: B7971011
M. Wt: 239.10 g/mol
InChI Key: OSBSDFWXTZCZTN-UHFFFAOYSA-N
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Description

(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction of an aryl aldehyde with 2-aminopyrazine and tert-butyl isocyanide. This reaction proceeds via a [4+1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of readily available catalysts like iodine suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,2-a]pyrazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its potential to inhibit the growth of cancer cells, making it a valuable lead compound for drug development .

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as luminescent materials for optoelectronic devices .

Mechanism of Action

The mechanism of action of (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds and π-π stacking interactions with certain residues in proteins, which can inhibit their function. This mechanism is particularly relevant in its anticancer activity, where it targets specific pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate is unique due to its specific arrangement of nitrogen atoms within the imidazo[1,2-a]pyrazine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylmethanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH.H2O/c8-3-6-4-10-7-5-9-1-2-11(6)7;;;/h1-2,4-5H,3,8H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBSDFWXTZCZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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